molecular formula C8H7BrO2 B3274414 (S)-Bromophenylacetic acid CAS No. 60686-78-4

(S)-Bromophenylacetic acid

Cat. No. B3274414
Key on ui cas rn: 60686-78-4
M. Wt: 215.04 g/mol
InChI Key: WAKFRZBXTKUFIW-ZETCQYMHSA-N
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Patent
US04762942

Procedure details

To a stirred solution of 25 g of α-bromphenylacetic acid in 100 ml of dry tetrahydrofuran was added 151 ml of 1.0M diborane in tetrahydrofuran dropwise at 5° C. under argon over 30 minutes. This mixture was stirred overnight at room temperature, then cooled to 0° C. and 130 ml of tetrahydrofuran:water (1:1) was added dropwise. The mixture was then saturated with potassium carbonate and the tetrahydrofuran removed. The aqueous remainder was extracted three times with ether. The extracts were combined and dried. The residue was triturated with hexane and the solid collected giving the desired compound as white needles, mp 38°-39° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
151 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[C:3](O)=[O:4].B#B.O1CCCC1.O>O1CCCC1>[Br:1][CH:2]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH2:3][OH:4] |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC(C(=O)O)C1=CC=CC=C1
Name
Quantity
151 mL
Type
reactant
Smiles
B#B
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
130 mL
Type
reactant
Smiles
O1CCCC1.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
saturated with potassium carbonate and the tetrahydrofuran removed
EXTRACTION
Type
EXTRACTION
Details
The aqueous remainder was extracted three times with ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The residue was triturated with hexane
CUSTOM
Type
CUSTOM
Details
the solid collected

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC(CO)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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